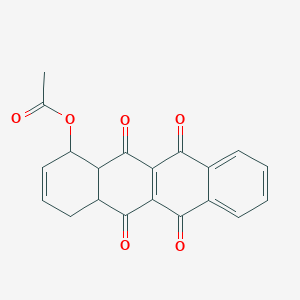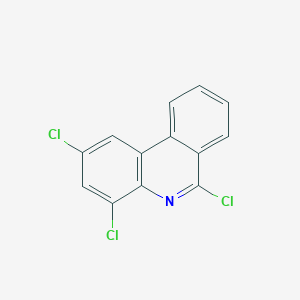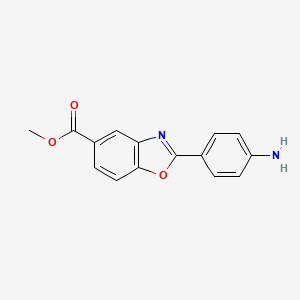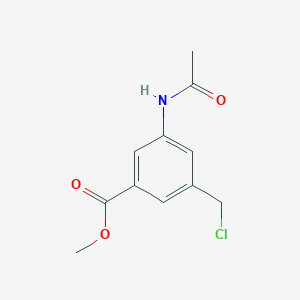
4-(3-Chloropropyl)morpholin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloropropyl)morpholin-3-one is an organic compound with the molecular formula C7H12ClNO2 It is a derivative of morpholine, characterized by the presence of a chloropropyl group attached to the nitrogen atom and a ketone group on the morpholine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloropropyl)morpholin-3-one typically involves the reaction of morpholine with 1-bromo-3-chloropropane. The reaction is carried out in the presence of a base, such as potassium carbonate, under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and efficiency .
化学反応の分析
Types of Reactions: 4-(3-Chloropropyl)morpholin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions:
Reduction Reactions: Reduction of the ketone group can yield alcohol derivatives, which can further undergo various chemical transformations.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, thiols, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
- Substitution reactions yield various substituted morpholine derivatives.
- Oxidation reactions produce oxidized morpholine compounds with additional functional groups.
- Reduction reactions result in alcohol derivatives of morpholine .
科学的研究の応用
4-(3-Chloropropyl)morpholin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting cancer and other diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals[][6].
作用機序
The mechanism of action of 4-(3-Chloropropyl)morpholin-3-one involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition leads to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
類似化合物との比較
4-(3-Chloropropyl)morpholine: Similar in structure but lacks the ketone group, which affects its reactivity and applications.
4-(3-Bromopropyl)morpholin-3-one: Similar but with a bromine atom instead of chlorine, leading to different reactivity in substitution reactions.
4-(3-Chloropropyl)morpholin-4-ol:
Uniqueness: 4-(3-Chloropropyl)morpholin-3-one is unique due to the presence of both a chloropropyl group and a ketone group on the morpholine ring.
特性
分子式 |
C7H12ClNO2 |
|---|---|
分子量 |
177.63 g/mol |
IUPAC名 |
4-(3-chloropropyl)morpholin-3-one |
InChI |
InChI=1S/C7H12ClNO2/c8-2-1-3-9-4-5-11-6-7(9)10/h1-6H2 |
InChIキー |
VERRRKLDHNUNRW-UHFFFAOYSA-N |
正規SMILES |
C1COCC(=O)N1CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B13991938.png)




![[4-(3-Ethoxypropylamino)phenyl]boronic acid](/img/structure/B13991954.png)

![N-[2-(2-Naphthalenyl)-5-benzoxazolyl]acetamide](/img/structure/B13991981.png)






